3,4-dichloro-N-(4-chlorobenzyl)benzamide
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Overview
Description
3,4-dichloro-N-(4-chlorobenzyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of chlorine atoms at the 3 and 4 positions of the benzamide ring, as well as a chlorophenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,4-dichloro-N-(4-chlorobenzyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as an antimicrobial or anticancer agent.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-(4-chlorobenzyl)benzamide is unique due to the specific positioning of chlorine atoms and the chlorophenylmethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
65608-84-6 |
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Molecular Formula |
C14H10Cl3NO |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI Key |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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